ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
CAS No.:
Cat. No.: VC9265036
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N4O3S |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | ethyl 4-[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate |
| Standard InChI | InChI=1S/C18H24N4O3S/c1-4-6-7-15-20-18(22-21-15)26-12(3)16(23)19-14-10-8-13(9-11-14)17(24)25-5-2/h8-12H,4-7H2,1-3H3,(H,19,23)(H,20,21,22) |
| Standard InChI Key | PIIDVSXJEUCITQ-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
| Canonical SMILES | CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Introduction
Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound featuring a unique structure that combines an ethyl ester with a triazole moiety. This compound is of interest in pharmaceutical research due to its potential biological activities, particularly as an antifungal agent. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungal cell membranes.
Synthesis Methods
The synthesis of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate can be achieved through several methods, although specific details are not provided in the literature. Generally, the synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions, often requiring purification steps like recrystallization or chromatography.
Biological Activities
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Antifungal Activity: The triazole ring in this compound is known for its antifungal properties, as it can inhibit fungal cytochrome P450 enzymes. This mechanism is crucial for treating fungal infections by disrupting ergosterol biosynthesis in fungal cell membranes.
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Potential Applications: The compound's unique structure suggests potential applications in developing new therapeutic agents, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
| Compound | Molecular Formula | Biological Activity | Potential Applications |
|---|---|---|---|
| Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate | Not specified | Antifungal | Pharmaceutical development |
| Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate | C23H26N4O3S2 | Not specified | Pharmaceutical research |
| 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | C13H16N4S | Antimicrobial, anti-inflammatory, anticancer | Medicinal chemistry |
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